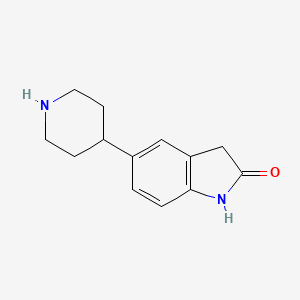

5-(Piperidin-4-yl)indolin-2-one

Description

5-(Piperidin-4-yl)indolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted at the 5-position with a piperidin-4-yl group. Indolin-2-one derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antiproliferative, and central nervous system (CNS)-targeting properties . The piperidine moiety enhances bioavailability and binding affinity to biological targets, such as opioid receptors and enzymes like dihydrofolate reductase (DHFR) .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

5-piperidin-4-yl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C13H16N2O/c16-13-8-11-7-10(1-2-12(11)15-13)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16) |

InChI Key |

KDXNDXHXRHUPIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)NC(=O)C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogs of indolin-2-one derivatives with piperidinyl substitutions include:

SAR Insights :

- Substitution at Position 1: Compounds like SR16435 and SR16507 exhibit mixed nociceptin/orphanin FQ (NOP) and μ-opioid (MOP) receptor agonism. Their antinociceptive effects are attenuated by NOP receptor activation, as shown in tail-flick assays in mice .

- Substitution at Position 3 : 3-(Piperidin-4-yl)indolin-2-one hydrochloride is produced industrially but lacks reported biological data, suggesting its role as a synthetic intermediate .

- Multi-Substituted Derivatives : Complex analogs (e.g., 5-methyl derivatives with multiple piperazine groups) highlight the versatility of indolin-2-one scaffolds for chemical modifications, though their pharmacological profiles remain underexplored .

Pharmacological Activity vs. Structural Modifications

Opioid Receptor Modulation

- SR16435 and SR16507: These 1-substituted analogs demonstrate partial agonism at NOP receptors and full agonism at MOP receptors. Their antinociceptive effects are potentiated by NOP antagonists like SB-612111, indicating that NOP activation counteracts MOP-mediated analgesia .

Antimicrobial and Enzyme Inhibition

- Thiazolyl–Indolin-2-One Hybrids : Derivatives like 5-(piperazin-1-yl)-sulfonylindolin-2,3-dione exhibit DHFR inhibition and anti-quorum sensing activity, though piperidine substitutions are less explored in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.